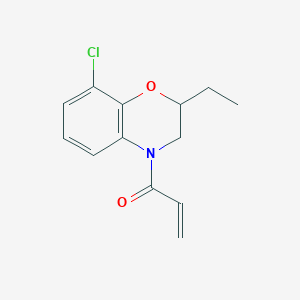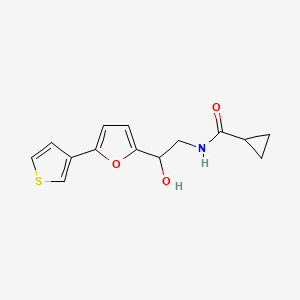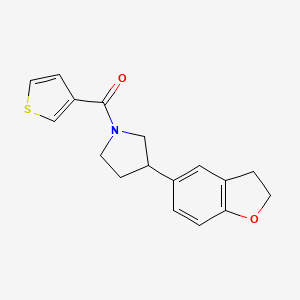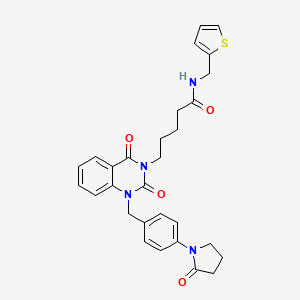
1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one, also known as BX795, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one involves the inhibition of the TBK1/IKKε kinase complex, which is involved in the regulation of several cellular processes including antiviral responses and inflammation. This compound binds to the ATP-binding site of TBK1/IKKε and prevents its activation, leading to downstream effects on various cellular pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antiviral and anti-inflammatory properties, this compound has been shown to induce autophagy, a cellular process involved in the degradation of damaged organelles and proteins. This compound has also been shown to inhibit the growth of several cancer cell lines, although the mechanism of action in this context is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one in lab experiments is its specificity for the TBK1/IKKε kinase complex, which allows for targeted inhibition of specific cellular pathways. However, one limitation is the relatively low yield of this compound and the need for careful purification to remove impurities.
Direcciones Futuras
There are several future directions for the use of 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one in scientific research. One area of interest is in the development of new antiviral therapies, where this compound could be used as a lead compound for the development of more potent inhibitors. Another area of interest is in the study of autophagy and its role in various diseases, where this compound could be used as a tool to manipulate autophagy levels. Finally, the potential use of this compound in cancer therapy warrants further investigation, particularly in understanding its mechanism of action and identifying potential combination therapies.
Métodos De Síntesis
The synthesis of 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one involves a series of chemical reactions starting with 2-amino-4-chlorophenol. The intermediate compounds are then treated with various reagents such as ethyl chloroformate, sodium hydride, and 2-aminothiophenol to produce the final product. The yield of this compound is typically around 30-40% and requires careful purification to remove impurities.
Aplicaciones Científicas De Investigación
1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been extensively studied in various scientific research applications. One of the most promising areas is in the field of virology, where this compound has been shown to inhibit the replication of several viruses including hepatitis C virus, dengue virus, and Zika virus. This compound has also been shown to have anti-inflammatory properties and can inhibit the activation of the NLRP3 inflammasome, which is involved in several inflammatory diseases.
Propiedades
IUPAC Name |
1-(8-chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-9-8-15(12(16)4-2)11-7-5-6-10(14)13(11)17-9/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKWSTLDEWMTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C2=C(O1)C(=CC=C2)Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)


![3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)
![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)
![2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2503832.png)
![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2503836.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2503839.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)